Coleonol;Colforsin
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Overview
Description
This compound is renowned for its ability to activate the enzyme adenylate cyclase, which increases levels of cyclic AMP (cAMP) in cells . Coleonol has been extensively studied for its various pharmacological properties, including its potential therapeutic applications in treating conditions such as asthma, glaucoma, and heart disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coleonol can be synthesized through a series of chemical reactions starting from geranylgeranyl pyrophosphate (GGPP). The key step in the chemical synthesis involves the photocyclization of a synthetic intermediate in the presence of oxygen and methylene blue, followed by a singlet oxygen Diels-Alder reaction .
Industrial Production Methods
Industrial production of Coleonol typically involves extraction from the roots of Coleus barbatus. The roots are harvested, dried, and then subjected to solvent extraction using organic solvents such as ethanol, chloroform, or DMSO. The extract is then purified through various chromatographic techniques to isolate Coleonol .
Chemical Reactions Analysis
Types of Reactions
Coleonol undergoes several types of chemical reactions, including:
Oxidation: Coleonol can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in Coleonol.
Substitution: Substitution reactions can introduce new functional groups into the Coleonol molecule.
Common Reagents and Conditions
Common reagents used in the chemical reactions of Coleonol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various Coleonol derivatives, which may have enhanced or modified biological activities. For example, derivatives such as colforsin daropate and NKH477 have been shown to be more potent at raising cAMP levels compared to Coleonol .
Scientific Research Applications
Mechanism of Action
Coleonol exerts its effects by activating the enzyme adenylate cyclase, which increases intracellular levels of cAMP. cAMP acts as a second messenger, activating cAMP-sensitive pathways such as protein kinase A (PKA) and EPAC1. These pathways are involved in various physiological responses, including hormone regulation, cell communication, and feedback control of hormones .
Comparison with Similar Compounds
Coleonol is unique among labdane diterpenes due to its potent activation of adenylate cyclase. Similar compounds include:
Colforsin daropate: A derivative of Coleonol that is more potent at raising cAMP levels.
NKH477: Another derivative with enhanced cAMP-raising capabilities.
FSK88: A derivative with potential pharmaceutical utility against bronchoconstriction and heart failure.
These derivatives highlight the versatility and potential of Coleonol in various scientific and medical applications.
Properties
Molecular Formula |
C22H34O7 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(3R,4aR,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |
InChI |
InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13?,15?,16?,17?,19-,20-,21+,22-/m0/s1 |
InChI Key |
OHCQJHSOBUTRHG-WXZLUXNRSA-N |
Isomeric SMILES |
CC(=O)OC1C(C2[C@](C(CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O |
Origin of Product |
United States |
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